2-(4-bromophenyl)-N-cycloheptylacetamide
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Overview
Description
2-(4-Bromophenyl)-N-cycloheptylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group with a cycloheptyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-cycloheptylacetamide typically involves the following steps:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, undergoes bromination using bromine and mercuric oxide to yield 4-bromophenylacetic acid.
Formation of Acetamide: The 4-bromophenylacetic acid is then reacted with cycloheptylamine under appropriate conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation reactions, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetamides with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, ranging from alcohols to carboxylic acids.
Scientific Research Applications
2-(4-Bromophenyl)-N-cycloheptylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: A precursor in the synthesis of 2-(4-bromophenyl)-N-cycloheptylacetamide.
N-(4-Bromophenyl)acetamide: A structurally similar compound with different substituents.
Thiazole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
This compound is unique due to its specific combination of a bromophenyl group and a cycloheptylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20BrNO |
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Molecular Weight |
310.23 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-cycloheptylacetamide |
InChI |
InChI=1S/C15H20BrNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18) |
InChI Key |
VNVUQDNNYXGPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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